Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Cyclohexyl Analogs
The trifluoromethyl group in 2-[4-(trifluoromethyl)cyclohexyl]propanoic acid significantly increases lipophilicity relative to non-fluorinated analogs. This property is crucial for improving membrane permeability and target binding. The compound has a computed LogP of 3.0758 , which is a substantial increase from the predicted LogP of approximately 2.1 for the non-fluorinated 2-cyclohexylpropanoic acid . This quantitative difference in lipophilicity is a primary driver for its selection as a building block in drug discovery programs aimed at optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | Computed LogP = 3.0758 |
| Comparator Or Baseline | 2-Cyclohexylpropanoic acid (estimated LogP ≈ 2.1) |
| Quantified Difference | LogP increase of approximately 1 unit |
| Conditions | Computational prediction (ChemScene data) |
Why This Matters
A higher LogP value is directly correlated with improved passive membrane permeability, a critical parameter for achieving oral bioavailability and intracellular target engagement.
